molecular formula C18H23NO2S B14595364 Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate CAS No. 61123-03-3

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate

Cat. No.: B14595364
CAS No.: 61123-03-3
M. Wt: 317.4 g/mol
InChI Key: OTYSCWNMXQVRPO-UHFFFAOYSA-N
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Description

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique thiazole ring substituted with pentyl and phenyl groups, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a thioamide with an α-haloketone, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the ethyl acetate moiety, converting it to an alcohol.

    Substitution: The phenyl and pentyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
  • Ethyl (3-pentyl-4-methyl-1,3-thiazol-2(3H)-ylidene)acetate
  • Ethyl (3-pentyl-4-phenyl-1,3-oxazol-2(3H)-ylidene)acetate

Uniqueness

Ethyl (3-pentyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of both pentyl and phenyl groups, along with the ethyl acetate moiety, provides a distinct set of properties compared to similar compounds.

Properties

CAS No.

61123-03-3

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 2-(3-pentyl-4-phenyl-1,3-thiazol-2-ylidene)acetate

InChI

InChI=1S/C18H23NO2S/c1-3-5-9-12-19-16(15-10-7-6-8-11-15)14-22-17(19)13-18(20)21-4-2/h6-8,10-11,13-14H,3-5,9,12H2,1-2H3

InChI Key

OTYSCWNMXQVRPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2

Origin of Product

United States

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